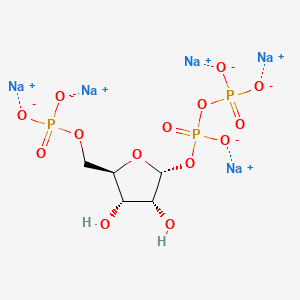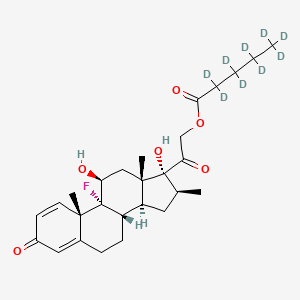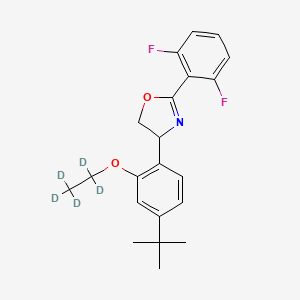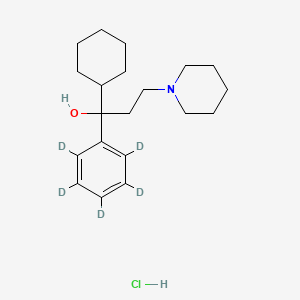
Xylene Cyanol FF (Technical Grade)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoribosyl pyrophosphate (pentasodium) is a biochemical compound that plays a crucial role in cellular metabolism. It is a pentose phosphate and serves as an intermediate in the biosynthesis of purine and pyrimidine nucleotides, which are essential building blocks for DNA and RNA . Additionally, it is involved in the biosynthesis of the vitamins thiamine and cobalamin, as well as the amino acid tryptophan .
Vorbereitungsmethoden
Phosphoribosyl pyrophosphate (pentasodium) is synthesized from ribose 5-phosphate by the enzyme ribose-phosphate diphosphokinase . The reaction involves the transfer of a pyrophosphate group from ATP to ribose 5-phosphate, forming phosphoribosyl pyrophosphate and AMP . Industrial production methods typically involve the use of recombinant microorganisms engineered to overexpress ribose-phosphate diphosphokinase, optimizing the yield of phosphoribosyl pyrophosphate .
Analyse Chemischer Reaktionen
Phosphoribosyl pyrophosphate (pentasodium) undergoes various biochemical reactions, primarily involving the transfer of its phosphoribosyl group to other molecules. Some key reactions include:
Substitution Reactions: It acts as a substrate for phosphoribosyltransferases, transferring its phosphoribosyl group to bases such as adenine, guanine, hypoxanthine, nicotinate, orotate, uracil, and xanthine. These reactions typically occur under physiological conditions with specific enzymes catalyzing the process.
Formation of Nucleotides: The major products of these reactions are nucleotides like AMP, GMP, IMP, nicotinate riboside, OMP, UMP, and XMP.
Wissenschaftliche Forschungsanwendungen
Phosphoribosyl pyrophosphate (pentasodium) has a wide range of applications in scientific research:
Wirkmechanismus
Phosphoribosyl pyrophosphate (pentasodium) exerts its effects by acting as a donor of the phosphoribosyl group in various biochemical reactions. It is synthesized by the enzyme ribose-phosphate diphosphokinase from ribose 5-phosphate and ATP . The compound is then utilized by phosphoribosyltransferases to transfer the phosphoribosyl group to different bases, forming nucleotides . This process is crucial for the biosynthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Phosphoribosyl pyrophosphate (pentasodium) is unique due to its role as a central intermediate in nucleotide biosynthesis. Similar compounds include:
Ribose 5-phosphate: A precursor in the synthesis of phosphoribosyl pyrophosphate.
Adenosine monophosphate (AMP): A nucleotide formed from the reaction of phosphoribosyl pyrophosphate with adenine.
Guanosine monophosphate (GMP): A nucleotide formed from the reaction of phosphoribosyl pyrophosphate with guanine.
Inosine monophosphate (IMP): A nucleotide formed from the reaction of phosphoribosyl pyrophosphate with hypoxanthine.
Phosphoribosyl pyrophosphate (pentasodium) stands out due to its involvement in multiple biosynthetic pathways, making it a versatile and essential compound in cellular metabolism .
Eigenschaften
Molekularformel |
C5H8Na5O14P3 |
|---|---|
Molekulargewicht |
499.98 g/mol |
IUPAC-Name |
pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C5H13O14P3.5Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5/t2-,3-,4-,5-;;;;;/m1...../s1 |
InChI-Schlüssel |
UJNGSXHPBPBVKF-LVGJVSMDSA-I |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea](/img/structure/B12411462.png)
![4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12411463.png)


![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)



